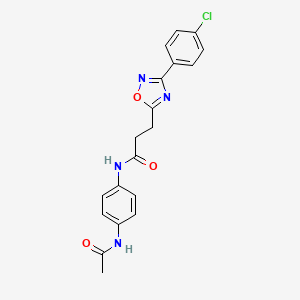
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (MPPNO) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both an oxadiazole and a pyridine ring. MPPNO has been synthesized using various methods, and its mechanism of action and physiological effects have been studied by researchers.
作用機序
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole may also modulate the activity of other enzymes and signaling pathways involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In preclinical studies, it has been found to induce cell death in cancer cells and reduce tumor growth in animal models. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to protect against neurotoxicity in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize using various methods. However, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could be studied for its potential use in treating other inflammatory conditions, such as asthma and multiple sclerosis. Further research is also needed to fully understand its mechanism of action and potential side effects. Finally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could be explored as a potential fluorescent probe for other biological molecules beyond nitric oxide.
合成法
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using several methods, including the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-nitroaniline. The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been achieved using microwave-assisted reactions and other methods.
科学的研究の応用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential anticancer agent, with promising results in preclinical studies. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been investigated for its anti-inflammatory properties and its potential use in treating neurodegenerative diseases. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been explored as a fluorescent probe for detecting nitric oxide in biological systems.
特性
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-27-20-16(10-11-17(21-20)13-6-3-2-4-7-13)18-22-19(28-23-18)14-8-5-9-15(12-14)24(25)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKGLIIRBDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)









